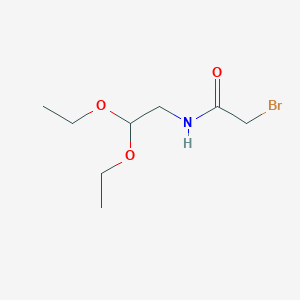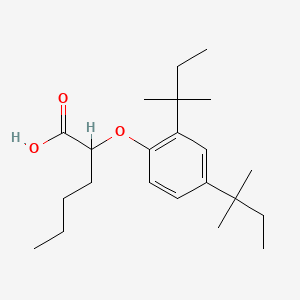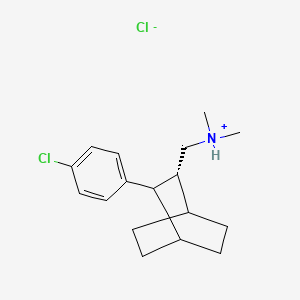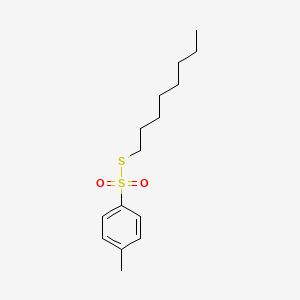
S-Octyl p-toluenethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Octyl p-toluenethiosulfonate: is an organic compound with the molecular formula C15H24O2S2 . It is a derivative of p-toluenesulfonic acid, where the sulfonic acid group is replaced by an octylthio group. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Octyl p-toluenethiosulfonate typically involves the reaction of p-toluenesulfonyl chloride with octanethiol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of reactants and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: S-Octyl p-toluenethiosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the octylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Octyl p-toluenethiosulfonate is used as a reagent in organic synthesis for the introduction of the octylthio group into various molecules. It is also used in the preparation of sulfonate esters and other sulfur-containing compounds.
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its derivatives are studied for their pharmacological properties.
Industry: In the industrial sector, this compound is used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of S-Octyl p-toluenethiosulfonate involves the interaction of its octylthio group with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form covalent bonds with proteins, enzymes, and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
S-Phenyl p-toluenethiosulfonate: Similar structure but with a phenyl group instead of an octyl group.
S-Methyl p-toluenethiosulfonate: Contains a methyl group instead of an octyl group.
S,S’-Trimethylene di(p-toluenethiosulfonate): Contains two p-toluenethiosulfonate groups linked by a trimethylene bridge.
Uniqueness: S-Octyl p-toluenethiosulfonate is unique due to its long octyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are required.
Properties
CAS No. |
7559-53-7 |
|---|---|
Molecular Formula |
C15H24O2S2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-methyl-4-octylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C15H24O2S2/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 |
InChI Key |
UMHCNSKVYCPQDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


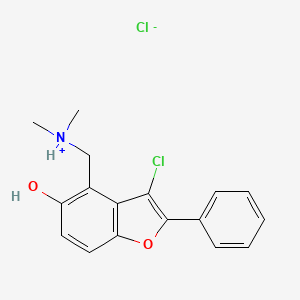
![[(2S,3S,5R,6S,7S,8S,13R,14R,17R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B15345189.png)
![Acenaphtho[1,2-d]pyrimidin-8-amine](/img/structure/B15345196.png)
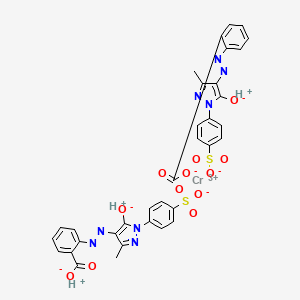
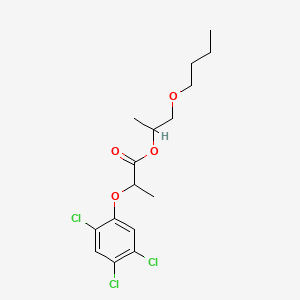
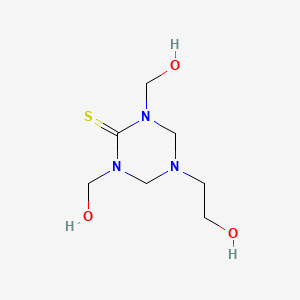
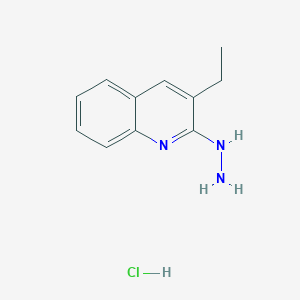
![Acetamide,N-(3-methylbutyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15345225.png)
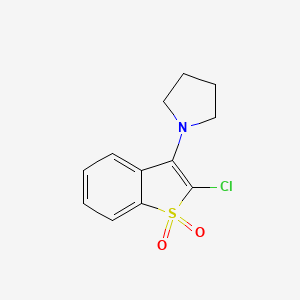
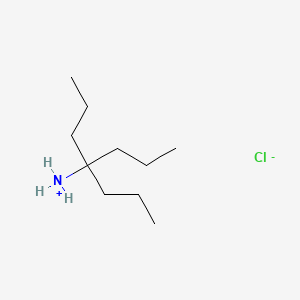
![6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15345236.png)
